molecular formula C12H14N2O3S B12136461 ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

Cat. No.: B12136461
M. Wt: 266.32 g/mol
InChI Key: HYFMBMJOOZWFLT-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes for this compound are not extensively documented. one approach involves the reaction of appropriate starting materials, such as 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, with ethyl bromoacetate under suitable conditions.
    • Industrial production methods may involve modifications of existing synthetic routes or alternative strategies.
  • Chemical Reactions Analysis

    • Ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate can undergo various reactions:

        Substitution: It can react with nucleophiles (e.g., amines) to form substituted derivatives.

        Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.

        Acylation: The ethyl acetate group can be hydrolyzed to yield the corresponding carboxylic acid.

    • Common reagents include nucleophiles, oxidizing agents, and reducing agents.
  • Scientific Research Applications

      Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

      Biology: It may serve as a probe in biological studies due to its structural features.

      Medicine: Investigations into potential pharmacological properties are ongoing.

      Industry: Its applications in materials science or organic synthesis are being explored.

  • Mechanism of Action

    • The exact mechanism of action remains elusive, but it likely interacts with specific molecular targets or pathways.
    • Further research is needed to elucidate its biological effects.
  • Comparison with Similar Compounds

    Biological Activity

    Ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a compound belonging to the thieno[2,3-d]pyrimidine class, recognized for its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and potential applications in medicinal chemistry.

    Chemical Structure and Properties

    This compound is characterized by its unique thieno[2,3-d]pyrimidine framework, which includes:

    • Pyrimidine ring : Fused with a thiophene moiety.
    • Functional groups : An ethyl group at the 6-position and an oxo group at the 4-position, enhancing its reactivity.

    The molecular formula is C10H12N4O2SC_{10}H_{12}N_4O_2S, with a molecular weight of approximately 252.29 g/mol.

    Biological Activities

    Research indicates that compounds in the thieno[2,3-d]pyrimidine class exhibit significant biological activities:

    • Antimicrobial Activity : this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various resistant pathogens, suggesting potential applications in treating infections caused by bacteria such as Pseudomonas aeruginosa .
    • Anticancer Properties : The compound's ability to modulate biological pathways makes it a candidate for anticancer drug development. Its structure may allow it to interact with specific enzymes and receptors involved in cancer progression .
    • Enzyme Inhibition : Molecular docking studies have indicated that this compound may act as an enzyme inhibitor, targeting pathways relevant to various diseases. This property is crucial for further pharmacological exploration .

    Synthesis Methods

    The synthesis of this compound can be achieved through several chemical reactions involving starting materials that include thiophene derivatives and pyrimidine precursors. The specific synthetic routes can influence the yield and purity of the final product.

    Antimicrobial Efficacy

    A study evaluating the antibacterial effects of ethyl acetate extracts containing this compound revealed significant activity against Pseudomonas aeruginosa. The time-kill assay demonstrated that concentrations ranging from 12.5 to 100 µg/ml effectively reduced bacterial viability over time .

    Enzyme Interaction Studies

    Molecular docking studies have been conducted to predict the binding affinity of this compound to various enzymes involved in disease pathways. These studies are essential for understanding the compound's mechanism of action and guiding further optimization .

    Comparative Analysis with Similar Compounds

    The following table compares this compound with structurally similar compounds:

    Compound NameStructureSimilarity Index
    Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylateStructure0.68
    7-Bromothieno[3,2-d]pyrimidin-4(3H)-oneStructure0.69
    Methyl 2-(thienopyrimidinyl)acetateStructure0.55

    This table highlights how this compound may possess unique biological activities compared to its analogs due to its specific substitution pattern.

    Properties

    Molecular Formula

    C12H14N2O3S

    Molecular Weight

    266.32 g/mol

    IUPAC Name

    ethyl 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate

    InChI

    InChI=1S/C12H14N2O3S/c1-3-8-5-9-11(18-8)13-7-14(12(9)16)6-10(15)17-4-2/h5,7H,3-4,6H2,1-2H3

    InChI Key

    HYFMBMJOOZWFLT-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)OCC

    Origin of Product

    United States

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